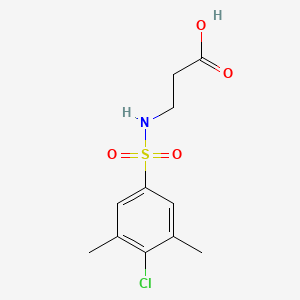

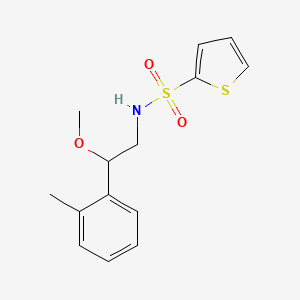

![molecular formula C27H26N6O4 B2539287 7-(2,3-二甲氧基苯基)-N-(2-甲氧基苯基)-5-甲基-2-(吡啶-3-基)-4H,7H-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 540504-57-2](/img/structure/B2539287.png)

7-(2,3-二甲氧基苯基)-N-(2-甲氧基苯基)-5-甲基-2-(吡啶-3-基)-4H,7H-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, is a structurally complex molecule that likely exhibits a range of biological activities due to its triazolopyrimidine core. This core structure is found in various compounds that have been studied for their potential use in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives can be intricate, involving multiple steps and various reagents. For example, the synthesis of 5-methyl-7-methoxy-s-triazolo[1,5-a]pyrimidine was achieved by reacting a 7-chloro compound with sodium methoxide at temperatures below room temperature, indicating a possible route for the synthesis of related compounds . Additionally, triorganotin(IV) complexes of a related triazolopyrimidine compound were synthesized by reacting the amino acid with organotin(IV) hydroxides or oxides in refluxing methanol . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolopyrimidine ring, which can engage in various interactions. For instance, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was reported in two crystal environments, showing different supramolecular architectures due to hydrogen bonding and π-π stacking interactions . These interactions are crucial for the stability and reactivity of the molecule and could be similar in the compound of interest.

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo various chemical reactions, including the formation of coordination compounds and rearrangement reactions. The triorganotin(IV) derivatives of a related compound showed the ability to form complexes with metals, which could suggest similar reactivity for the compound of interest . Moreover, the alkyl group in 7-alkoxy-s-triazolo[1,5-a]pyrimidines was found to undergo rearrangement to the ring nitrogen at the 3- and 4-positions, indicating the potential for structural isomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can vary widely depending on their specific substituents. The solvate forms of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, for example, exhibit different hydrogen-bonding patterns and crystal packing, which affect their melting points, solubility, and other physical properties . The antimicrobial activity of some triorganotin(IV) derivatives also highlights the potential biological relevance of these compounds . The electronic and steric factors can influence the tautomerism and stability of these molecules, as seen in the study of 5-aryl-substituted 4,7(6,7)-dihydro-1,2,4-triazolo[1,5-a]pyrimidines .

科学研究应用

合成方法

该化合物已通过多种方法合成,展示了其制备的灵活性和适应性。例如,Gilava 等人 (2020) 描述了使用 Biginelli 协议合成密切相关化合物的过程,突出了该化合物在抗菌和抗氧化活性方面的潜力。这种合成涉及苯甲醛、氧代丁酰胺和三唑胺等起始材料,反映了该化合物的结构复杂性和生物活性潜力 (Gilava 等人,2020)。

在化学反应中的应用

该化合物可用作化学反应中的多功能前体,能够形成各种杂环化合物。Desenko 等人 (1998) 和 Lashmanova 等人 (2019) 探索了其在环缩合反应中的应用,从而形成具有在不同领域(如制药和材料科学)中潜在应用的新型化合物。这些研究例证了该化合物的化学反应性和其在合成复杂分子结构中的作用 (Desenko 等人,1998) (Lashmanova 等人,2019)。

生物活性

多项研究调查了与 7-(2,3-二甲氧基苯基)-N-(2-甲氧基苯基)-5-甲基-2-(吡啶-3-基)-4H,7H-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 在结构上相关的化合物的生物活性。El-Kazak 等人 (2013) 和 El-Gohary 等人 (2021) 的研究评估了相关化合物的抗菌特性,表明该化合物的衍生物可能具有显着的生物活性潜力。这使该化合物成为药物化学和药物设计领域中的一个有价值的实体 (El-Kazak 等人,2013) (El-Gohary 等人,2021)。

作用机制

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

The compound interacts with its target, NAMPT, to activate it . The activation of NAMPT enhances the NAD+ salvage pathway, which is crucial for various biological processes .

Biochemical Pathways

The activation of NAMPT by the compound affects the NAD+ salvage pathway . This pathway is responsible for recycling NAD+ from nicotinamide, which is a form of vitamin B3. NAD+ is a coenzyme that plays a crucial role in many biological processes including metabolism, DNA repair, and aging .

Result of Action

The activation of NAMPT by the compound enhances the NAD+ salvage pathway, leading to an increase in the levels of NAD+ . This can have various effects at the molecular and cellular levels, depending on the specific biological processes that are influenced by NAD+.

属性

IUPAC Name |

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6O4/c1-16-22(26(34)30-19-11-5-6-12-20(19)35-2)23(18-10-7-13-21(36-3)24(18)37-4)33-27(29-16)31-25(32-33)17-9-8-14-28-15-17/h5-15,23H,1-4H3,(H,30,34)(H,29,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZJDPMIDOXTRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=C(C(=CC=C4)OC)OC)C(=O)NC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,3-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

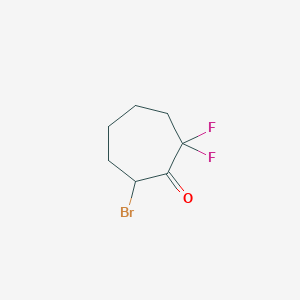

![N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2539205.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2539210.png)

![(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2539217.png)

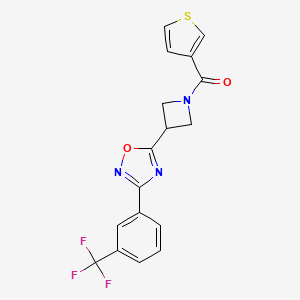

![Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2539218.png)

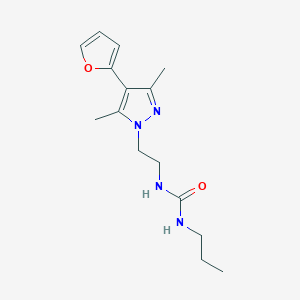

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)cinnamamide](/img/structure/B2539219.png)

amino}cyclobutan-1-ol](/img/structure/B2539222.png)

![2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2539223.png)

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2539225.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2539227.png)